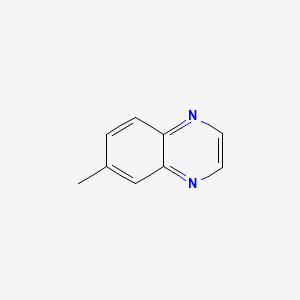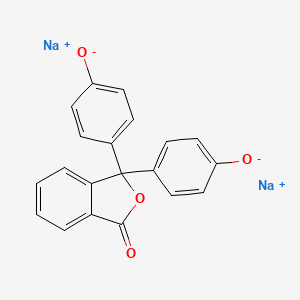
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt
Descripción general
Descripción
“1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt” is also known as Phenolphthalein . It is a chemical compound that is often used as a laboratory reagent . The molecular formula of this compound is C20H14O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .
Physical and Chemical Properties Analysis
Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder . It is slightly soluble in water and usually is dissolved in alcohols for experiments . The molecular weight of this compound is 318.32 .
Aplicaciones Científicas De Investigación
Rheological Behavior in Surfactant Systems
Research conducted by Li et al. (2020) explored the impact of isomerization of organic salts like 1(3H)-Isobenzofuranone derivatives on the formation and properties of wormlike micelles in surfactant solutions. Their findings highlight the significant role of such organic salts in promoting micelle formation, with variations in effectiveness linked to the molecule's occupying area and the position of hydroxyl groups (Li, Rong-rong et al., 2020).
Catalytic Activity in Organometallic Chemistry
In the field of organometallic chemistry, Zhang et al. (2007) discussed the synthesis of zirconium complexes involving bis(aryloxide)-N-heterocyclic-carbene ligands, where derivatives of 1(3H)-Isobenzofuranone were utilized. This research sheds light on the thermal stability and reactivity of these complexes, contributing to the understanding of organometallic synthesis and applications (Zhang, Daodong et al., 2007).
Synthesis of Novel Polymers
Cao et al. (2006) explored the use of Phenolphthalein, a derivative of 1(3H)-Isobenzofuranone, in synthesizing novel polymers. Their study focused on the Mannich reaction and the development of novel benzoxazines, providing insights into polymer chemistry and material science applications (Cao, Hongwei et al., 2006).
Liquid Crystal Applications
Pană et al. (2014) investigated the liquid crystalline behavior of ionic liquids and their silver–carbene complexes derived from bis(imidazolium) salts. These findings are relevant for the development of materials with controlled thermal and phase transition properties, which could have implications in display technologies and other areas where liquid crystals are utilized (Pană, Amalia et al., 2014).
Coordination Chemistry
Salman et al. (2013) conducted research on the coordination diversity of Ag(I) and Hg(II) towards symmetrically and non-symmetrically substituted imidazol-2-ylidenes. This study provides valuable insights into coordination chemistry and the potential applications of these complexes in catalysis and material science (Salman, Abbas W. et al., 2013).
Safety and Hazards
Mecanismo De Acción
Mode of Action
For instance, it acts as an agonist for the Estrogen receptor alpha , meaning it binds to this receptor and activates it, leading to a biological response.
Result of Action
The molecular and cellular effects of Phenolphthalein Disodium Salt’s action depend on its interactions with its targets and the subsequent changes in biochemical pathways. For example, its agonistic action on the Estrogen receptor alpha can lead to changes in gene expression, influencing various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenolphthalein Disodium Salt. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets. Moreover, the compound is recommended to be stored at room temperature , indicating that extreme temperatures could potentially affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Phenolphthalein Disodium Salt is widely employed as an acid-base indicator . As an indicator of a solution’s pH, Phenolphthalein Disodium Salt is colorless below pH 8.5 and attains a pink to deep red hue above pH 9.0 . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions, particularly in the context of pH-dependent processes.
Cellular Effects
Phenolphthalein Disodium Salt has been reported to have effects on various types of cells and cellular processes. For instance, it has been used as a potent laxative, acting within 6–8 hours, with effects that may last 3–4 days . It should be noted that such use has been associated with adverse reactions such as kidney irritation or skin rash .
Molecular Mechanism
The molecular mechanism of action of Phenolphthalein Disodium Salt primarily involves its role as a pH indicator. It is a weak acid, which can lose H+ ions in solution. The nonionized Phenolphthalein Disodium Salt molecule is colorless, and the double deprotonated Phenolphthalein Disodium Salt ion is fuchsia . This change in color is indicative of its interaction with other biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Phenolphthalein Disodium Salt over time in laboratory settings are largely dependent on the stability of the compound and the specific experimental conditions. It is typically stored at room temperature , suggesting a reasonable degree of stability under standard laboratory conditions.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Phenolphthalein Disodium Salt in animal models are limited, it is known that the compound has been used as a laxative, with effects observed within 6–8 hours
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-, disodium salt involves the condensation of two molecules of 4-hydroxybenzaldehyde to form 3,3-bis(4-hydroxyphenyl)phthalide, which is then converted to the disodium salt of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-.", "Starting Materials": [ "4-hydroxybenzaldehyde", "sodium hydroxide", "acetic acid", "sodium acetate", "sodium carbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde to form 3,3-bis(4-hydroxyphenyl)phthalide using acetic acid as a solvent and sodium acetate as a catalyst.", "Step 2: Purification of 3,3-bis(4-hydroxyphenyl)phthalide by recrystallization from chloroform.", "Step 3: Conversion of 3,3-bis(4-hydroxyphenyl)phthalide to the disodium salt of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)- using sodium hydroxide and sodium carbonate in ethanol as a solvent." ] } | |
Número CAS |
518-51-4 |
Fórmula molecular |
C20H12Na2O4 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
disodium;2-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H14O4.2Na/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24;;/h1-12,21H,(H,23,24);;/q;2*+1/p-2 |
Clave InChI |
HAWFSFZXNWBZRU-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)[O-])C(=O)[O-].[Na+].[Na+] |
| 518-51-4 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenolphthalein disodium salt interact with β-cyclodextrin and what structural changes occur?
A1: Phenolphthalein disodium salt interacts with β-cyclodextrin through a unique binding mode. ¹H and ¹³C NMR spectroscopy studies in a mixture of dimethyl sulfoxide and deuterium oxide reveal that the aryl residue of the phenolphthalein lactone dianion penetrates the β-cyclodextrin cavity. [] This penetration is facilitated by the two phenolate anions positioned on the rim of the β-cyclodextrin, which modulate the binding interaction. [] This interaction disrupts the typical quinone-phenolate structure of the red-colored phenolphthalein dianion, causing it to adopt a flattened conformation on the β-cyclodextrin rim. [] Essentially, the lactone dianion acts as an induced transition-state analogue, mimicking the transition state of the red phenolphthalein dianion during its enantiomerization in solution. []
Q2: What is the significance of the structural changes observed in the phenolphthalein disodium salt - β-cyclodextrin complex?
A2: The observed structural changes suggest that β-cyclodextrin can trap a specific transient form of phenolphthalein disodium salt, the lactone dianion. [] This trapping is significant because it provides insight into the dynamic behavior of phenolphthalein in solution and highlights the ability of β-cyclodextrin to encapsulate and stabilize specific molecular conformations. This type of interaction has implications for understanding molecular recognition processes and developing novel drug delivery systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


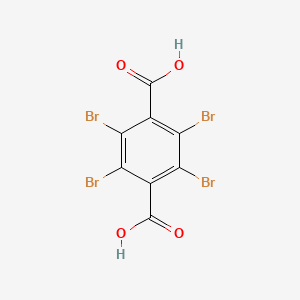
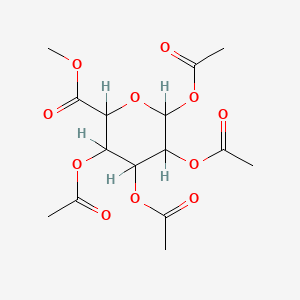

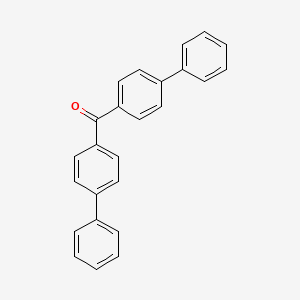




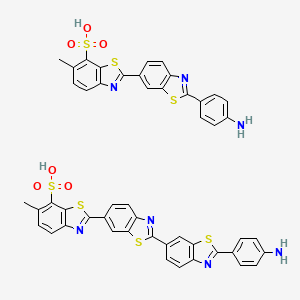


![4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1581458.png)

